MetAP1 Selectivity Advantage of the 2-(Pyridin-2-yl)quinazoline Pharmacophore Over Classical MetAP Inhibitors
The 2-(pyridin-2-yl)quinazoline core—the deoxygenated analogue of 4-pyridin-2-yl-1H-quinazolin-2-one—confers a unique Co(II)-independent inhibition profile against human MetAP1 (HsMetAP1). Compound 11j from this series inhibited HsMetAP1 with a Ki of 20 nM in the absence of Co(II), whereas earlier structural classes (1–4) required physiologically unachievable Co(II) concentrations (≥100 µM) to achieve comparable potency [1]. This represents a >1000‑fold improvement in Co(II)-independent potency over prior HsMetAP1 inhibitors, establishing the pyridylquinazoline scaffold as the only validated chemotype for cellular HsMetAP1 inhibition at the time of publication.
| Evidence Dimension | HsMetAP1 Ki in the absence of Co(II) |
|---|---|
| Target Compound Data | Ki = 20 nM (compound 11j, pyridylquinazoline scaffold) |
| Comparator Or Baseline | Prior HsMetAP1 inhibitors (classes 1–4): Ki > 20 µM without Co(II); activity recovered only at [Co(II)] ≥ 100 µM |
| Quantified Difference | >1000-fold improvement in Co(II)-independent Ki |
| Conditions | Recombinant HsMetAP1 enzyme assay, 25 °C, pH 7.5, with or without 100 µM CoCl₂ |
Why This Matters
The Co(II)-independent activity is critical because intracellular free Co(II) concentrations are negligible; therefore, compounds requiring Co(II) fail in cellular assays, whereas the pyridylquinazoline class translates to cell-based efficacy [1].
- [1] Zhang, F.; Bhat, S.; Gabelli, S. B.; Chen, X.; Miller, M. S.; Nacev, B. A.; Cheng, Y. L.; Meyers, D. J.; Tenney, K.; Shim, J. S.; Crews, P.; Amzel, L. M.; Ma, D.; Liu, J. O. Pyridinylquinazolines Selectively Inhibit Human Methionine Aminopeptidase-1 in Cells. J. Med. Chem. 2013, 56 (10), 4017–4026. View Source
